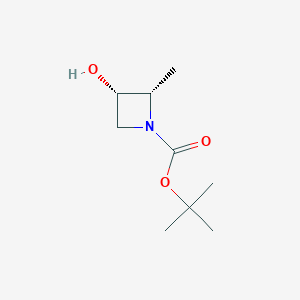

tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate

Description

tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS No. 1933715-02-6) is a chiral azetidine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . The compound’s stereochemistry and compact 4-membered azetidine ring make it a valuable intermediate in medicinal chemistry, particularly for synthesizing constrained peptides or bioactive molecules requiring rigid structural motifs.

The Boc group enhances solubility in organic solvents and protects the azetidine nitrogen during synthetic steps. The hydroxyl group contributes to hydrogen bonding, influencing crystallization behavior and intermolecular interactions .

Properties

IUPAC Name |

tert-butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and an appropriate amine.

Cyclization: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through various methods, including intramolecular cyclization reactions.

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and tert-butyl groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters for tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate and related compounds:

Key Observations :

Ring Size and Rigidity :

- The 4-membered azetidine derivatives (e.g., the target compound and tert-Butyl 3-formylazetidine-1-carboxylate) exhibit greater ring strain compared to 5-membered pyrrolidine analogs. This strain can enhance reactivity in ring-opening or functionalization reactions .

- Pyrrolidine derivatives (e.g., and ) offer conformational flexibility, making them suitable for mimicking natural peptide backbones .

The hydroxymethyl group in the pyrrolidine analog () introduces additional polarity and hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes . The aldehyde group in tert-Butyl 3-formylazetidine-1-carboxylate () enables nucleophilic additions, making it a versatile intermediate for further derivatization .

Stereochemical Considerations :

- The (2S,3S) configuration in the target compound imposes specific spatial constraints, influencing binding to chiral receptors or catalysts. In contrast, the (2R,3S) configuration in the pyrrolidine derivative () may alter diastereoselectivity in synthetic pathways .

Hydrogen Bonding and Crystallization :

- The target compound’s hydroxyl group forms strong O–H···O hydrogen bonds, as evidenced by Etter’s graph set analysis (e.g., D or R₂²(8) motifs), which stabilize crystal packing .

- In contrast, tert-Butyl 3-formylazetidine-1-carboxylate lacks hydroxyl groups, relying on weaker C–H···O interactions for crystallization, resulting in lower melting points .

Biological Activity

tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS Number: 171919-81-6) is a compound of significant interest in medicinal chemistry and pharmaceutical research. It is characterized by its unique azetidine ring structure, which contributes to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.236 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 263.0 ± 33.0 °C at 760 mmHg |

| Flash Point | 112.8 ± 25.4 °C |

| LogP | 0.33 |

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to act as an inhibitor or modulator in specific biochemical reactions.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain strains of bacteria and fungi. A case study demonstrated its efficacy against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its ability to enhance the expression of antioxidant enzymes.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, supporting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Neuroprotection

In a neurobiology journal, a study highlighted the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed a decrease in cell death by approximately 40% when treated with this compound compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.